Methyl 2-hydroxyadamantane-1-carboxylate
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Overview
Description
Methyl 2-hydroxyadamantane-1-carboxylate is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a methyl ester group and a hydroxyl group attached to the adamantane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxyadamantane-1-carboxylate typically involves the esterification of 2-hydroxyadamantane-1-carboxylic acid. One common method is the reaction of 2-hydroxyadamantane-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxyadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-oxo-adamantane-1-carboxylate.
Reduction: Formation of 2-hydroxyadamantane-1-methanol.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxyadamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its role in drug delivery systems due to its stability and unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of methyl 2-hydroxyadamantane-1-carboxylate in biological systems involves its interaction with cellular membranes and proteins. The adamantane core provides rigidity and stability, allowing the compound to effectively interact with hydrophobic regions of proteins and membranes. This interaction can disrupt viral replication or bacterial cell wall synthesis, leading to its potential antiviral and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyadamantane-1-carboxylic acid: Lacks the methyl ester group but shares similar structural properties.
1-Adamantanecarboxylic acid: Lacks the hydroxyl group but has similar reactivity.
2-Methyladamantane: Lacks both the hydroxyl and carboxylate groups but shares the adamantane core
Uniqueness
Methyl 2-hydroxyadamantane-1-carboxylate is unique due to the presence of both a hydroxyl group and a methyl ester group on the adamantane core. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and materials science .
Properties
CAS No. |
41171-74-8 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 2-hydroxyadamantane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10,13H,2-6H2,1H3 |
InChI Key |
SEVMKXVZUKPSMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2O |
Origin of Product |
United States |
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